molecular formula C11H18N2O2S B3200210 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide CAS No. 1017459-30-1

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Cat. No. B3200210
CAS RN: 1017459-30-1
M. Wt: 242.34 g/mol
InChI Key: QAQZSCGMACZHLV-UHFFFAOYSA-N
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Description

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide include a molecular weight of 242.34 . Unfortunately, the specific melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Broad Bioactive Spectrum : Sulfonamide derivatives have been found to display a broad bioactive spectrum after structural modifications, showing wide medicinal applications with significant development value. These include roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, among others. This highlights the potential of sulfonamide derivatives, including possibly "5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide," in the development of new drug molecules with high activity and low toxicity (He Shichao et al., 2016).

  • Diverse Therapeutic Applications : The diversity in therapeutic applications of sulfonamide compounds is noted, encompassing treatments for neurological diseases, diuretic drugs, and involvement in the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. This suggests a versatile framework for the chemical and pharmacological exploration of sulfonamide derivatives, potentially applicable to "5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide" for the synthesis of functional molecules and pharmaceuticals (Kyosuke Kaneda, 2020).

  • Environmental and Health Considerations : While focusing on medicinal applications, it's also critical to consider the environmental presence of sulfonamides, as they have been extensively used in healthcare and veterinary medicine. Their persistence in the environment can affect microbial populations, potentially impacting human health. This underscores the importance of developing new sulfonamide derivatives, including "5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide," with considerations for environmental safety and human health (W. Baran et al., 2011).

Mechanism of Action

Sulfonamides, including 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

While specific safety and hazard information for 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is not available, sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts. When used in large doses, they may cause a strong allergic reaction .

properties

IUPAC Name

5-amino-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQZSCGMACZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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